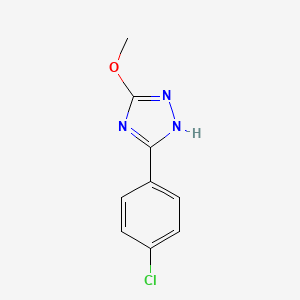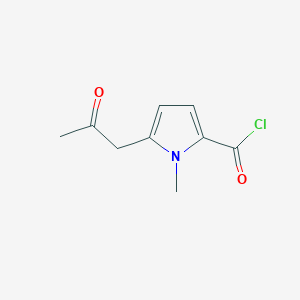
(2S,3R,4R)-3-amino-4-(hydroxymethyl)-2-methylpyrrolidine-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R,4R)-3-amino-4-(hydroxymethyl)-2-methylpyrrolidine-1-carbaldehyde is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by multiple stereocenters, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R)-3-amino-4-(hydroxymethyl)-2-methylpyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound. This can be achieved through chiral catalysts or chiral auxiliaries. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2S,3R,4R)-3-amino-4-(hydroxymethyl)-2-methylpyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of (2S,3R,4R)-3-amino-4-(carboxymethyl)-2-methylpyrrolidine.
Reduction: Formation of (2S,3R,4R)-3-amino-4-(hydroxymethyl)-2-methylpyrrolidine-1-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
(2S,3R,4R)-3-amino-4-(hydroxymethyl)-2-methylpyrrolidine-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (2S,3R,4R)-3-amino-4-(hydroxymethyl)-2-methylpyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
Similar Compounds
- (2S,3R,4R)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-6-icosenoic acid
- (1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)-1-aminocyclopentane hydrochloride
Uniqueness
Compared to similar compounds, (2S,3R,4R)-3-amino-4-(hydroxymethyl)-2-methylpyrrolidine-1-carbaldehyde stands out due to its unique combination of functional groups and stereochemistry. This distinct structure allows for specific interactions with biological targets and makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C7H14N2O2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC 名称 |
(2S,3R,4R)-3-amino-4-(hydroxymethyl)-2-methylpyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C7H14N2O2/c1-5-7(8)6(3-10)2-9(5)4-11/h4-7,10H,2-3,8H2,1H3/t5-,6-,7-/m0/s1 |
InChI 键 |
HWGRFIHZYUCMAE-ACZMJKKPSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@@H](CN1C=O)CO)N |
规范 SMILES |
CC1C(C(CN1C=O)CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone](/img/structure/B12890800.png)

![(1S,2S,4R,7S)-4-amino-7-benzyl-4-ethyl-2-hydroxy-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione](/img/structure/B12890824.png)
![Sodium (R)-2-hydroxy-2-(8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)butanoate](/img/structure/B12890830.png)





![2-(4-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B12890858.png)
![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole](/img/structure/B12890863.png)
